

A Technical Guide to 4-Ethynylpyridin-2-amine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethynylpyridin-2-amine**

Cat. No.: **B1591997**

[Get Quote](#)

Abstract

4-Ethynylpyridin-2-amine is a strategically important heterocyclic compound, integrating three key functional moieties—a pyridine ring, a primary amine, and a terminal alkyne—into a compact molecular architecture. This unique combination renders it an exceptionally versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyridine core offers specific electronic properties and hydrogen bonding capabilities, the 2-amino group serves as a crucial pharmacophore and synthetic handle, and the 4-ethynyl group provides a reactive site for a host of powerful coupling reactions. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, reactivity, and applications of **4-Ethynylpyridin-2-amine**, with a focus on its utility for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of **4-Ethynylpyridin-2-amine** is defined by a pyridine ring substituted at the 2-position with an amino group ($-\text{NH}_2$) and at the 4-position with an ethynyl group ($-\text{C}\equiv\text{CH}$). This arrangement imparts a unique set of properties:

- Pyridine Ring: As an aromatic heterocycle, the pyridine ring is electron-deficient. The nitrogen atom acts as a hydrogen bond acceptor and a mild base, and its presence influences the reactivity of the ring's substituents.

- 2-Amino Group: This electron-donating group modulates the electronic character of the pyridine ring. It is a key hydrogen bond donor and a common "hinge-binding" motif in many enzyme inhibitors, particularly kinases.[1][2]
- 4-Ethynyl Group: The terminal alkyne is a highly versatile functional group. Its sp-hybridized carbons create a linear, rigid linker, and the terminal proton is weakly acidic ($pK_a \approx 25$), allowing for deprotonation to form a potent nucleophile.[3] This functionality is the gateway to numerous carbon-carbon bond-forming reactions.[4]

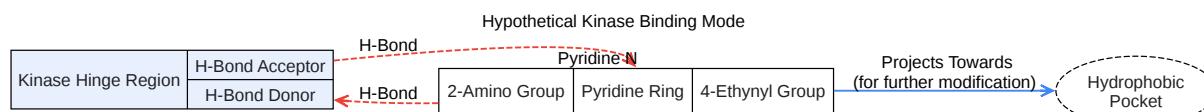
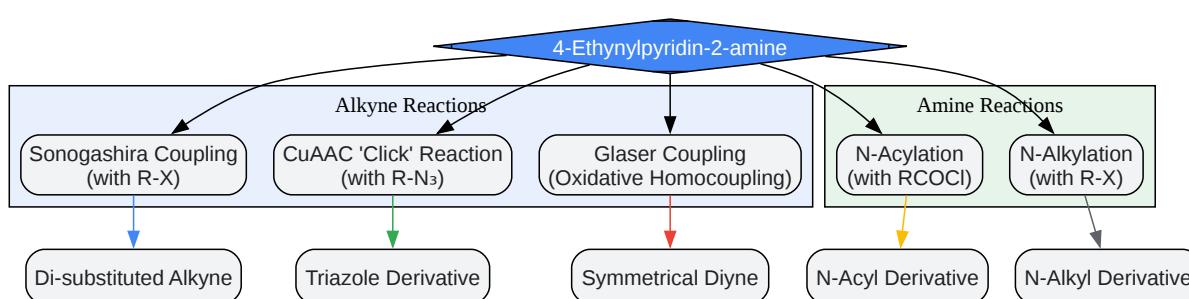
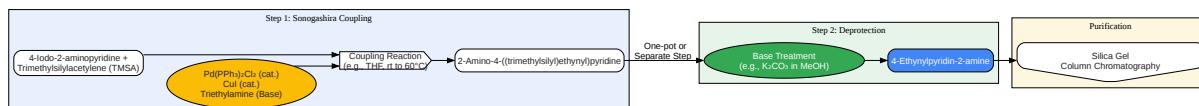
Core Chemical Properties

A summary of the key physicochemical properties for **4-Ethynylpyridin-2-amine** is presented below.

Property	Value	Source
IUPAC Name	4-ethynylpyridin-2-amine	-
CAS Number	1094679-27-2	ChemShuttle[5]
Molecular Formula	$C_7H_6N_2$	-
Molecular Weight	118.14 g/mol	-
Appearance	Typically an off-white to brown solid	Inferred
Purity	>95% (Commercially available)	Fluorochem[1]

Spectroscopic Signature

While a dedicated public spectrum for this specific molecule is not readily available, its structure can be unequivocally confirmed by standard spectroscopic methods, with expected characteristic signals:




- 1H NMR: Distinct signals for the aromatic protons on the pyridine ring, a broad singlet for the $-NH_2$ protons, and a sharp singlet for the acetylenic proton ($-C\equiv C-H$).

- ^{13}C NMR: Resonances corresponding to the five sp^2 -hybridized carbons of the pyridine ring and the two sp -hybridized carbons of the alkyne.
- IR Spectroscopy:
 - N-H Stretch: Two characteristic sharp bands for the primary amine around $3400\text{-}3250\text{ cm}^{-1}$.^{[6][7]}
 - C≡C-H Stretch: A sharp, moderate intensity band around 3300 cm^{-1} .
 - C≡C Stretch: A weak band in the $2260\text{-}2100\text{ cm}^{-1}$ region.
 - N-H Bend: A band in the $1650\text{-}1580\text{ cm}^{-1}$ region for the primary amine.^[6]
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $\text{m/z} = 118.14$, with a fragmentation pattern characteristic of the aminopyridine and ethynyl moieties.

Synthesis and Purification

The most direct and widely adopted method for synthesizing **4-Ethynylpyridin-2-amine** is the Sonogashira cross-coupling reaction.^{[8][9][10]} This powerful palladium- and copper-cocatalyzed reaction forms a $\text{C}(\text{sp})\text{-C}(\text{sp}^2)$ bond between a terminal alkyne and an aryl or vinyl halide.^[11]

The logical precursors are a 4-halo-2-aminopyridine (iodide or bromide) and a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Ethynylpyridin-2-amine: A Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591997#4-ethynylpyridin-2-amine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com